molecular formula C27H28F3N3O4S B11278262 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11278262
M. Wt: 547.6 g/mol
InChI Key: YGMBRCNJNWTIGH-VAWYXSNFSA-N
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Description

1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxazole ring, a sulfonyl group, and a piperidine carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a Heck reaction, where the oxazole derivative is coupled with 2,5-dimethylphenyl ethene in the presence of a palladium catalyst.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Formation of the Piperidine Carboxamide: The final step involves the coupling of the sulfonylated oxazole with 3-(trifluoromethyl)phenylpiperidine-3-carboxylic acid using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Epoxides and Diols: From oxidation reactions.

    Amines and Thiols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of sulfonyl and oxazole-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with specific biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
  • **1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
  • **1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both the sulfonyl and oxazole groups, along with the piperidine carboxamide moiety, provides a unique set of chemical properties that can be exploited in various applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C27H28F3N3O4S

Molecular Weight

547.6 g/mol

IUPAC Name

1-[[5-[(E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C27H28F3N3O4S/c1-17-9-10-18(2)20(14-17)11-12-24-25(19(3)32-37-24)38(35,36)33-13-5-6-21(16-33)26(34)31-23-8-4-7-22(15-23)27(28,29)30/h4,7-12,14-15,21H,5-6,13,16H2,1-3H3,(H,31,34)/b12-11+

InChI Key

YGMBRCNJNWTIGH-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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